Lithium 2-methylnaphthalenesulphonate

Description

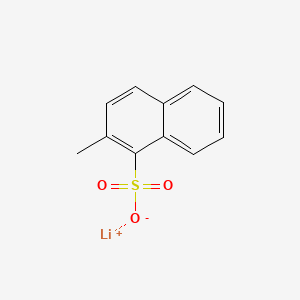

Lithium 2-methylnaphthalenesulphonate is an organometallic compound with the molecular formula $ \text{C}{11}\text{H}{9}\text{LiO}{3}\text{S} $. Structurally, it consists of a naphthalene ring substituted with a methyl group at the 2-position and a sulfonate ($-\text{SO}{3}^{-}$) group, with lithium ($ \text{Li}^{+} $) as the counterion. This compound is notable for its applications in specialized electrochemical systems and industrial processes, where its ionic conductivity and solubility in polar solvents are advantageous.

The sulfonate group enhances hydrophilicity, while the aromatic naphthalene backbone contributes to thermal stability. Synthetically, it is prepared via sulfonation of 2-methylnaphthalene followed by neutralization with lithium hydroxide.

Structure

3D Structure of Parent

Properties

CAS No. |

1135279-09-2 |

|---|---|

Molecular Formula |

C11H9LiO3S |

Molecular Weight |

228.2 g/mol |

IUPAC Name |

lithium;2-methylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

AEHJRYDHBZWJJS-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Naphthalene

The initial step involves the alkylation of naphthalene to introduce a methyl group at the 2-position, yielding 2-methylnaphthalene. This alkylation is typically conducted using alkylating agents such as methyl chloride or methyl alcohol in the presence of strong acid catalysts like sulfuric acid. The process is often carried out under controlled temperature and agitation to avoid over-alkylation or formation of byproducts. The alkylation step ensures the introduction of the methyl substituent, which is critical for the subsequent sulfonation reaction.

Sulfonation of 2-Methylnaphthalene

Following alkylation, the sulfonation step introduces the sulfonic acid group (-SO3H) into the aromatic ring, specifically at the naphthalene nucleus. Sulfonation is typically performed using sulfuric acid or oleum (fuming sulfuric acid) under elevated temperatures (above 82–87°C) to promote the reaction and reduce free oil content in the product. Vigorous agitation during the sulfonation is essential to maintain homogeneity and prevent localized hot spots that could lead to undesired byproducts.

The reaction mixture often separates into two liquid phases due to water produced during sulfonation. The aqueous phase contains excess sulfuric acid and byproducts, while the organic phase contains the sulfonated product. Additional water may be added to enhance phase separation and reduce residual sulfuric acid in the organic phase, improving product purity.

Neutralization and Formation of Lithium Salt

After sulfonation, the acidic sulfonic acid groups are neutralized with lithium hydroxide or lithium carbonate to form this compound. This neutralization is typically performed in aqueous solution, adjusting the pH to ensure complete conversion to the lithium salt. The lithium salt can be isolated either as an aqueous solution or by drying to obtain a solid product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Alkylation | Naphthalene + methylating agent + H2SO4 | 50–80 | Control alkyl group number; avoid over-alkylation |

| Sulfonation | 2-Methylnaphthalene + H2SO4/oleum | 82–87+ | Vigorous stirring; phase separation management |

| Neutralization | Sulfonated product + LiOH or Li2CO3 | Ambient to 50 | pH adjustment for complete salt formation |

The reaction temperature during sulfonation is crucial for maximizing sulfonation efficiency and minimizing free oil content. Maintaining the temperature above 82°C, preferably above 87°C, for at least 1–2 hours is recommended to promote full sulfonation.

Analytical and Purification Considerations

- Phase Separation: The formation of a second aqueous phase during sulfonation is exploited to remove unreacted sulfuric acid and impurities.

- Purity Control: Additional water additions and phase separations reduce non-surfactant salt content.

- Product Recovery: The lithium salt is recovered from the aqueous phase by drying or used directly in solution form.

Research Discoveries and Related Insights

- Alkyl naphthalene sulfonates are often prepared with an average of at least one alkyl group per naphthalene nucleus, with 1.1 to 1.2 alkyl groups preferred for optimal surfactant properties.

- Vigorous mixing during sulfonation is critical to avoid localized overheating and byproduct formation, which can affect product yield and purity.

- While direct lithiation of naphthalene derivatives for functionalization is possible, such as in phosphonylation reactions, the classical sulfonation approach remains the most practical for sulfonate salt preparation.

- Lithium salts of sulfonated naphthalenes are typically isolated by neutralization of the sulfonic acid with lithium bases, a straightforward step that ensures the formation of the desired lithium salt.

Summary Table of Preparation Steps

| Preparation Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| 1. Alkylation | Methylation of naphthalene at 2-position | Methylating agent, H2SO4, 50–80°C | 2-Methylnaphthalene |

| 2. Sulfonation | Introduction of sulfonic acid group | Oleum/H2SO4, >82°C, stirring | 2-Methylnaphthalenesulphonic acid |

| 3. Neutralization | Reaction with lithium base to form lithium salt | LiOH or Li2CO3, ambient temp | This compound |

Chemical Reactions Analysis

Oxidation Reactions

Lithium 2-methylnaphthalenesulphonate undergoes oxidation primarily at the sulfonate group and the methyl-substituted naphthalene backbone.

-

Sulfonate Oxidation :

Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form sulfonic acid derivatives. The reaction mechanism involves cleavage of the sulfonate group, yielding intermediates that further oxidize to carboxylates or quinones . -

Naphthalene Backbone Oxidation :

Atmospheric oxidation studies of 2-methylnaphthalene (structurally related) show that hydroxyl radical (- OH) addition occurs preferentially at the α- and β-positions, forming epoxides and dihydrodiols . For this compound, analogous pathways are expected, with computational studies suggesting energy barriers of 1.2–2.2 eV for similar systems .

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ | Sulfonic acid derivatives | Acidic aqueous solution |

| H₂O₂ | Quinones | Room temperature |

| O₂/- OH | Epoxides/dihydrodiols | Ambient atmospheric |

Reduction Reactions

The compound acts as a reducing agent in organic synthesis due to the electron-rich naphthalene system and lithium’s strong reducing potential .

-

Electrochemical Reduction :

In non-aqueous solvents (e.g., THF), this compound donates electrons to substrates like carbonyl compounds, enabling single-electron transfer (SET) reactions. This property is leveraged in lithium-ion battery research for stabilizing reactive intermediates . -

Protonation :

2\,\text{C}_{11}\text{H}_9\text{LiO}_3\text{S}+2\,\text{H}_2\text{O}\rightarrow \text{C}_{11}\text{H}_{10}\text{O}_3\text{S}+\text{C}_{11}\text{H}_8\text{O}_3\text{S}+2\,\text{LiOH}$$[5][8].

Reacts with protic solvents (e.g., H₂O, alcohols) to form dihydronaphthalene derivatives and lithium hydroxide, following the stoichiometry:

Substitution Reactions

The sulfonate group undergoes nucleophilic substitution under controlled conditions:

-

Nucleophilic Displacement :

\text{C}_{11}\text{H}_9\text{LiO}_3\text{S}+\text{CH}_3\text{I}\rightarrow \text{C}_{11}\text{H}_9\text{O}_3\text{SCH}_3+\text{LiI}$$[8].

Reacts with alkyl halides (e.g., CH₃I) in polar aprotic solvents (e.g., DMSO) to form alkyl sulfonates. For example: -

Metal Exchange :

Transmetallation with sodium or potassium salts yields corresponding alkali metal sulfonates, which are less reducing but more soluble in water .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Desulfonation : Loss of SO₃ groups to form methylnaphthalene derivatives.

-

Radical Pathways : Homolytic cleavage of C–S bonds generates naphthalene radicals, detected via EPR spectroscopy .

Comparative Reactivity

| Property | Li-2-MNS | Li Naphthalenide |

|---|---|---|

| Reduction Potential (V) | −2.5 vs. NHE | −2.7 vs. NHE |

| Stability in THF | Moderate | Low (polymerizes solvent) |

| Dominant Reaction Pathway | Nucleophilic substitution | Single-electron transfer |

Research Insights

Scientific Research Applications

Chemical Properties and Structure

Lithium 2-methylnaphthalenesulphonate has the chemical formula . The compound features a lithium ion bonded to a sulfonate group derived from 2-methylnaphthalene. This structure contributes to its solubility and reactivity in various solvents, impacting its biological interactions and utility in synthetic applications .

Scientific Research Applications

1. Organic Synthesis:

Li-2-MNS is utilized as a reagent in organic synthesis for preparing complex molecules. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it valuable for creating various naphthalene derivatives. For instance, it can be oxidized to form corresponding sulfonic acids or reduced to yield naphthalene .

2. Biological Assays:

The compound is investigated for its potential use in biological assays and as a biochemical probe. Its lithium component is known to influence cellular signaling pathways, particularly those involving phosphoinositide metabolism, affecting cell proliferation and differentiation .

3. Pharmaceutical Development:

Li-2-MNS is explored for its therapeutic potential in drug development. It serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting oxidative stress due to its antioxidant properties .

4. Industrial Applications:

In the industrial sector, Li-2-MNS is employed in producing advanced materials such as polymers and nanomaterials. Its surfactant properties enhance the formulation of detergents, emulsifiers, and dispersants used in various applications including oilfield drilling and agriculture .

Toxicological Profile

Despite its applications, the toxicological profile of naphthalene derivatives like Li-2-MNS raises health concerns. Studies indicate that exposure can lead to cytotoxic effects in lung epithelial cells, causing necrosis and inflammation at higher doses. The following table summarizes observed effects based on exposure routes:

| Exposure Route | Observed Effects | Reference |

|---|---|---|

| Inhalation | Necrosis of bronchiolar epithelial cells | |

| Oral | Systemic toxicity; liver damage | |

| Dermal | Local irritation; potential systemic absorption |

Case Studies

1. In Vivo Studies on Mice:

Research demonstrated that intraperitoneal administration of 2-methylnaphthalene resulted in dose-dependent injury to Clara cells in mouse lungs. The severity of injury correlated with dosage, suggesting that Li-2-MNS may exhibit similar effects due to structural analogies with methylnaphthalenes.

2. Cell Culture Studies:

In vitro studies have shown that exposure to naphthalene derivatives can induce apoptosis in various cell lines, indicating that Li-2-MNS might also exert cytotoxic effects depending on concentration and exposure duration.

3. Electrochemical Applications:

Lithium-containing compounds like Li-2-MNS are being explored for their roles in lithium-ion batteries. Their ability to stabilize reactive intermediates during electrochemical processes shows promise for enhancing battery performance .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | Evidence |

|---|---|---|

| Antioxidant | Protects against oxidative damage | In vitro studies |

| Cytotoxicity | Induces apoptosis in lung epithelial cells | In vivo studies |

| Electrochemical Stability | Enhances performance in lithium battery applications | Recent findings |

Mechanism of Action

The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It acts as a reducing agent and can donate electrons to other molecules, facilitating redox reactions. The compound can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ionic Radius and Coordination Behavior

Lithium 2-methylnaphthalenesulphonate’s properties are influenced by the $ \text{Li}^{+} $ ion’s small size and high charge density. Compared to its sodium analogue (Sodium naphthalene-2-sulphonate, CAS 532-02-5) , lithium’s ionic radius ($ 0.76 \, \text{Å} $) is significantly smaller than sodium’s ($ 1.02 \, \text{Å} $) , leading to:

- Higher lattice energy: Smaller $ \text{Li}^{+} $ forms stronger electrostatic interactions with the sulfonate anion, reducing solubility in non-polar solvents.

- Faster ion migration : Beneficial in electrochemical applications, such as electrolyte additives .

| Property | This compound | Sodium Naphthalene-2-Sulphonate |

|---|---|---|

| Ionic Radius ($ \text{Å} $) | 0.76 | 1.02 |

| Solubility in Water | Moderate (inferred) | High |

| Thermal Stability (°C) | >250 (estimated) | 200–220 (reported) |

Electrochemical Performance

In lithium-ion battery systems, sulfonates like this compound may act as electrolyte stabilizers. However, its performance is distinct from other lithium salts:

- vs. Lithium Hexafluorophosphate ($ \text{LiPF}{6} $) : $ \text{LiPF}{6} $ offers higher conductivity in carbonate solvents but is moisture-sensitive. Sulfonates like this compound are more stable in aqueous environments but exhibit lower ionic mobility .

- vs. Lithium Triflate ($ \text{LiCF}{3}\text{SO}{3} $) : Triflate has superior solubility in organic solvents, whereas the bulkier naphthalene group in this compound may hinder diffusion .

Structural and Spectroscopic Comparisons

XANES studies of lithium compounds (e.g., $ \text{LiF} $, $ \text{Li}{2}\text{CO}{3} $) reveal that edge features correlate with coordination geometry and bonding . This compound’s pre-edge XANES spectra would likely resemble $ \text{Li}{2}\text{MoO}{4} $ (edge at $ 62.5 \, \text{eV} $) due to similar ionic bonding environments .

Biological Activity

Lithium 2-methylnaphthalenesulphonate (Li-2-MNS) is a lithium salt of 2-methylnaphthalene sulfonic acid, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, highlighting its significance in various applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a lithium ion bonded to a sulfonate group derived from 2-methylnaphthalene. The compound's structure contributes to its solubility and reactivity in various solvents, impacting its biological interactions.

The biological activity of Li-2-MNS can be attributed to several mechanisms:

- Antioxidant Properties : Similar compounds in the naphthalene family exhibit antioxidant activity, which may protect cells from oxidative stress.

- Cellular Signaling : Lithium ions are known to influence signaling pathways, particularly those involving phosphoinositide metabolism, which can affect cell proliferation and differentiation.

Toxicological Profile

The toxicological profile of naphthalene derivatives, including Li-2-MNS, suggests potential health risks associated with exposure. Studies indicate that methylnaphthalenes can cause cytotoxic effects in lung epithelial cells, leading to necrosis and inflammation at higher doses.

| Exposure Route | Observed Effects | Reference |

|---|---|---|

| Inhalation | Necrosis of bronchiolar epithelial cells | |

| Oral | Systemic toxicity; liver damage | |

| Dermal | Local irritation; potential systemic absorption |

Case Studies

- In Vivo Studies on Mice : Research has shown that intraperitoneal administration of 2-methylnaphthalene resulted in dose-dependent injury to Clara cells in mouse lungs. The severity of injury was correlated with the dosage, indicating that Li-2-MNS may have similar effects due to its structural analogies with methylnaphthalenes .

- Cell Culture Studies : In vitro studies have demonstrated that exposure to naphthalene derivatives can induce apoptosis in various cell lines. This suggests that Li-2-MNS might also exert cytotoxic effects depending on concentration and exposure duration .

- Electrochemical Applications : Lithium-containing compounds like Li-2-MNS are being explored for their roles in lithium-ion batteries. Their ability to stabilize reactive intermediates during electrochemical processes shows promise for enhancing battery performance .

Research Findings

Recent studies have focused on the stability and reactivity of lithium naphthalenides, including Li-2-MNS. These compounds are known to act as reducing agents under specific conditions, which could be leveraged in synthetic applications .

Table: Summary of Biological Activities

| Activity Type | Description | Evidence |

|---|---|---|

| Antioxidant | Protects against oxidative damage | In vitro studies |

| Cytotoxicity | Induces apoptosis in lung epithelial cells | In vivo studies |

| Electrochemical Stability | Enhances performance in lithium battery applications | Recent findings |

Q & A

Q. What are the recommended analytical methods for determining the purity of lithium 2-methylnaphthalenesulphonate in laboratory settings?

Purity assessment typically employs titration (acid-base or redox), UV-Vis spectroscopy, and chromatographic techniques (HPLC or GC-MS). For example, UV spectroscopy can quantify aromatic sulfonate groups via absorbance at 220–260 nm, while titration with standardized acid/base solutions determines sulfonate content . Reagent-grade specifications (e.g., solubility in polar solvents) should align with protocols for standard phosphate solutions, as outlined in USP-NF guidelines .

Q. How is this compound synthesized, and what are critical parameters for reproducibility?

Synthesis involves sulfonation of 2-methylnaphthalene followed by neutralization with lithium hydroxide. Key parameters include:

- Temperature control during sulfonation (40–60°C to avoid side reactions).

- Stoichiometric precision in neutralizing sulfonic acid intermediates.

- Post-synthesis purification via recrystallization from ethanol/water mixtures to remove unreacted precursors .

Q. What spectroscopic techniques are most effective for structural characterization?

- FT-IR : Identifies sulfonate (S=O) stretches at 1180–1250 cm⁻¹ and aromatic C-H bends.

- NMR : ¹H NMR (D₂O) reveals methyl group protons (δ 2.1–2.3 ppm) and aromatic proton splitting patterns.

- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M−Li]⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Systematic evaluation involves:

- Risk of Bias Assessment : Evaluate study design (e.g., in vitro vs. in vivo models, exposure duration) using tools like ROBINS-I .

- Confidence Rating : Rate evidence strength (e.g., high confidence for consistent LD₅₀ values across species; low confidence if limited replication) .

- Mechanistic Studies : Compare metabolic pathways (e.g., hepatic sulfonation vs. renal excretion) to explain interspecies variability .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate solutions at 40–60°C and pH 2–12 for 4–12 weeks. Monitor degradation via HPLC for byproducts like 2-methylnaphthalene.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C, pH 7) .

Q. How can this compound be integrated into electrochemical studies (e.g., battery electrolytes)?

- Conductivity Measurements : Use impedance spectroscopy to assess ionic mobility in non-aqueous solvents (e.g., propylene carbonate).

- Cycling Efficiency Tests : Pair with lithium-metal anodes and track capacity retention over 100+ charge-discharge cycles .

Q. What methodologies address challenges in quantifying trace impurities (e.g., residual sulfonic acid) during synthesis?

- Ion Chromatography : Detects sulfate/sulfite ions at ppm levels.

- Karl Fischer Titration : Measures water content to infer incomplete lithium neutralization .

Methodological Frameworks for Data Interpretation

Q. How should researchers design dose-response studies to evaluate neurotoxic effects?

- In Vitro Models : Use SH-SY5Y neuronal cells with endpoints like mitochondrial membrane potential (JC-1 assay) and ROS production.

- In Vivo Models : Rodent studies with histopathology of brain tissue and behavioral assays (e.g., Morris water maze) .

Q. What statistical approaches are recommended for meta-analysis of conflicting solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.